molecular formula C5H10O4S B2461826 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide CAS No. 63082-73-5

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide

Cat. No. B2461826
CAS RN: 63082-73-5
M. Wt: 166.19
InChI Key: SNUUNBNYJHRNPG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.2 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O4S/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 40-41°C . It is stored at a temperature of 4°C . The physical form of the compound is liquid .

Scientific Research Applications

Conformational Studies

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide has been subject to conformational studies to understand its structural properties. For instance, its conformational energy in various solvents was analyzed using 1H NMR conformational study, revealing interesting insights about its structural stability and solubility characteristics (Virtanen et al., 1982). Another study confirmed the predominance of chair forms in the trimethylene sulphite series of this compound, further contributing to the understanding of its stereochemical behavior (Nikander et al., 1976).

Synthesis and Applications in Material Science

The compound has been utilized in the synthesis of various derivatives for material science applications. For example, its role in the synthesis of 2′-O-modified nucleosides demonstrates its potential in the field of molecular biology and drug development (Fraser et al., 2000). Additionally, its application in the synthesis and study of photochromism in certain derivatives illustrates its relevance in materials chemistry, particularly in the development of photosensitive materials (Aiken et al., 2019).

Role in Organic Synthesis

This compound also plays a role in organic synthesis. For instance, its reaction with various electrophiles showcases its utility as a synthetic equivalent of a γ-hydroxypropyl anion, important in the synthesis of complex organic molecules (Fuji et al., 1992). Moreover, it has been used in reactions leading to ring enlargement from seven to ten-membered-ring sulfonamide derivatives, indicating its versatility in organic synthesis (Orahovats et al., 1996).

Electrochemical Applications

In the field of electrochemistry, this compound has been investigated for its potential to enhance the performance of lithium-ion batteries. It has been explored as an electrolyte additive, contributing to improved Coulombic efficiency and cycling stability in battery cells (Lin et al., 2018). Its role in forming an effective and stable solid-electrolyte interphase (SEI) on graphite electrodes also highlights its importance in improving the longevity and efficiency of lithium-ion batteries (Janssen et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to play a vital role in improving the performance and service life of lithium-ion batteries .

Biochemical Pathways

The compound is an essential intermediate in organic synthesis The exact biochemical pathways affected by this compound are not clearly outlined in the available literature

Result of Action

It is known to play a significant role in the synthesis process, leading to its hydrolysis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide. For instance, a large amount of heat is released during the synthesis process of the compound, leading to its hydrolysis . Therefore, controlling the temperature during the synthesis process is crucial to ensure the compound’s stability and efficacy.

properties

IUPAC Name

4,6-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUNBNYJHRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OS(=O)(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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